
N-(3,4-difluorophenyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-2-phenoxypropanamide is a chemical compound that is widely used in scientific research. It is a selective antagonist of the P2X7 receptor, which plays a crucial role in the immune system and inflammation. The compound has been found to have potential therapeutic applications in various diseases, including cancer, chronic pain, and neurodegenerative disorders.
Mechanism of Action
N-(3,4-difluorophenyl)-2-phenoxypropanamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed on immune cells, including macrophages, microglia, and T cells. The P2X7 receptor plays a critical role in the immune response and inflammation by regulating the release of pro-inflammatory cytokines and chemokines. Antagonism of the P2X7 receptor by N-(3,4-difluorophenyl)-2-phenoxypropanamide reduces the release of these inflammatory mediators, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-2-phenoxypropanamide has been found to have various biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and proliferation of cancer cells, reduce pain and inflammation, and protect against neurodegeneration. The compound has also been found to modulate the immune response, reducing the release of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
N-(3,4-difluorophenyl)-2-phenoxypropanamide is a valuable tool for studying the P2X7 receptor and its role in various diseases. Its selective antagonism of the P2X7 receptor allows for the investigation of the receptor's specific effects on disease pathogenesis. However, the compound has some limitations, including its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
There are several future directions for the use of N-(3,4-difluorophenyl)-2-phenoxypropanamide in scientific research. One potential application is in the development of novel therapies for cancer, chronic pain, and neurodegenerative disorders. The compound could also be used to investigate the role of the P2X7 receptor in other diseases, such as infectious diseases and autoimmune disorders. Further optimization of the compound's pharmacokinetic properties could also improve its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(3,4-difluorophenyl)-2-phenoxypropanamide involves the reaction of 3,4-difluoroaniline with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under reflux in anhydrous dichloromethane to yield the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-phenoxypropanamide is a valuable tool for studying the P2X7 receptor and its role in various diseases. It has been used in preclinical studies to investigate the potential therapeutic effects of P2X7 receptor antagonism in cancer, chronic pain, and neurodegenerative disorders. The compound has also been used to study the role of the P2X7 receptor in inflammation, immunity, and infection.
properties
Product Name |
N-(3,4-difluorophenyl)-2-phenoxypropanamide |
|---|---|
Molecular Formula |
C15H13F2NO2 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C15H13F2NO2/c1-10(20-12-5-3-2-4-6-12)15(19)18-11-7-8-13(16)14(17)9-11/h2-10H,1H3,(H,18,19) |
InChI Key |
DPBJZOQUJWPIGI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



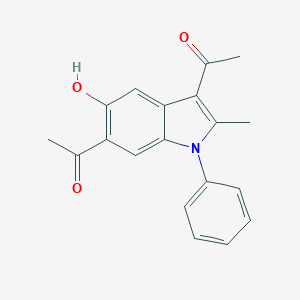

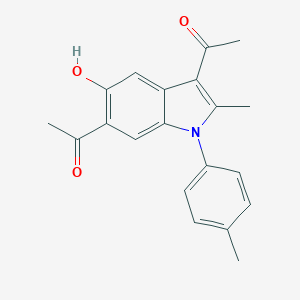
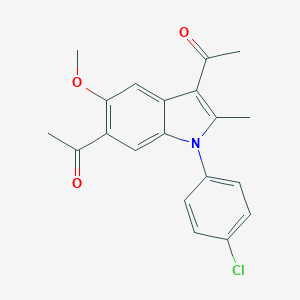
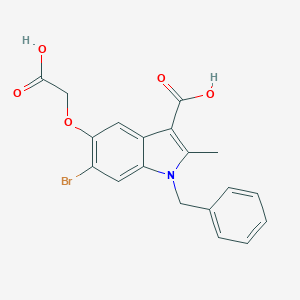
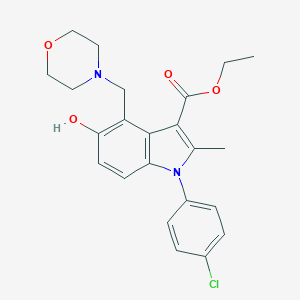
![1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271430.png)
![5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B271431.png)


![4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B271458.png)
![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271461.png)
![1-Amino-2,11-dimethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271464.png)